molecular formula C23H23N5O4S B2934830 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1105208-24-9

2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide

Katalognummer: B2934830
CAS-Nummer: 1105208-24-9
Molekulargewicht: 465.53
InChI-Schlüssel: VEDHMYMXRWJAHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide is a thiazolo-pyridazinone derivative characterized by a fused heterocyclic core (thiazole and pyridazinone rings) with distinct substituents. Key structural features include:

  • Position 2: A piperidin-1-yl group, a six-membered saturated nitrogen ring.
  • Position 7: A furan-2-yl substituent, contributing aromatic and electron-rich properties.
  • Acetamide side chain: Linked to a 2-methoxyphenyl group, introducing steric and electronic effects due to the methoxy (-OCH₃) moiety.

The 2-methoxyphenyl group may enhance lipophilicity and metabolic stability compared to halogenated or alkylated analogs .

Eigenschaften

IUPAC Name

2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-31-16-9-4-3-8-15(16)24-18(29)14-28-22(30)20-21(19(26-28)17-10-7-13-32-17)33-23(25-20)27-11-5-2-6-12-27/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDHMYMXRWJAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention due to its unique structural characteristics and potential biological activities. With a molecular formula of C19H23N5O3SC_{19}H_{23}N_{5}O_{3}S and a molecular weight of approximately 401.5 g/mol, this compound features a thiazolo[4,5-d]pyridazin core, which is known for its diverse pharmacological properties.

Structural Characteristics

The structure of the compound includes:

  • A thiazolo[4,5-d]pyridazin core.
  • Furan and methoxyphenyl substituents that may enhance its biological activity.

Biological Activities

Research has indicated that compounds with similar structural motifs exhibit a range of biological activities, including:

Antimicrobial Activity

Studies have shown that thiazole derivatives often possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 31.25 µg/mL to 150 µg/mL against pathogens like Staphylococcus aureus and E. coli .

Anticancer Properties

The thiazole moiety is frequently associated with anticancer activity. For example, certain thiazole-containing compounds have shown cytotoxic effects on various cancer cell lines with IC50 values lower than those of established chemotherapeutics like doxorubicin . The presence of specific substituents on the phenyl ring has been linked to enhanced activity, suggesting structure-activity relationships (SAR) that can be exploited in drug design.

Neuroprotective Effects

Some studies have indicated potential neuroprotective effects of thiazole derivatives. These compounds may interact with neurotransmitter systems or exhibit antioxidant properties that could be beneficial in treating neurodegenerative diseases .

Case Studies

  • Anticonvulsant Activity : A study on thiazole derivatives showed promising anticonvulsant properties in animal models, indicating potential for developing new treatments for epilepsy .
  • Antibacterial Efficacy : In a comparative analysis, several thiazole derivatives were tested against standard antibiotics, revealing superior efficacy against resistant strains .

Research Findings

Recent investigations into the biological activity of this compound and its analogs have highlighted several key findings:

  • Mechanism of Action : Interaction studies suggest that the compound may exert its effects through multiple pathways, including inhibition of specific enzymes or receptors involved in disease processes.
  • Pharmacokinetics : Preliminary studies indicate favorable pharmacokinetic profiles for related compounds, suggesting good absorption and distribution characteristics .

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Biological Activity
2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamideC19H23N5O3S401.5Antimicrobial, Anticancer
N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamideC20H24N6O3S415.6Anticancer
N-(tert-butyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamideC21H27N5O3S415.6Antibacterial

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparison

Compound Name Position 2 Substituent Position 7 Substituent Acetamide-Linked Group Molecular Formula Molecular Weight
Target Compound Piperidin-1-yl Furan-2-yl 2-Methoxyphenyl C₂₃H₂₂N₅O₄S* ~452.5*
2-(7-(4-Fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide Pyrrolidin-1-yl 4-Fluorophenyl Propyl C₂₀H₂₂FN₅O₂S 415.5
2-[7-(4-Chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5-yl]-N-(4-fluorophenyl)acetamide Methyl 4-Chlorophenyl 4-Fluorophenyl C₂₁H₁₆ClFN₄O₂S 463.9
N-(2,6-Dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5-yl)acetamide Pyrrolidin-1-yl Furan-2-yl 2,6-Dimethylphenyl C₂₄H₂₅N₅O₃S 475.5*

*Estimated based on structural similarity.

Key Observations:

Position 2 Heterocycle :

  • Piperidine (target) vs. pyrrolidine : The six-membered piperidine ring may confer greater conformational flexibility and altered binding kinetics compared to the five-membered pyrrolidine.
  • Methyl group : Smaller substituents like methyl reduce steric hindrance but may decrease target affinity due to weaker hydrophobic interactions.

Position 7 Substituent: Furan-2-yl (target) vs.

Acetamide-Linked Group :

  • 2-Methoxyphenyl (target) vs. 4-fluorophenyl or 2,6-dimethylphenyl : The methoxy group enhances solubility via polarity while maintaining aromatic interactions. Halogenated or alkylated analogs prioritize lipophilicity.

Q & A

Q. What are the common synthetic routes for preparing thiazolo[4,5-d]pyridazinone derivatives, and how can piperidine be utilized in their synthesis?

Thiazolo[4,5-d]pyridazinones are typically synthesized via cyclocondensation reactions involving thiazole precursors. For example, describes the use of piperidine as a catalyst in ethanol for reflux-based condensation of thiazolidinone derivatives with aromatic aldehydes. This method can be adapted by substituting the aldehyde component with furan-2-carboxaldehyde (to introduce the furan moiety) and incorporating piperidine as a nucleophilic catalyst to facilitate ring closure . Key steps include:

  • Step 1 : React 4-thiazolidinone with furan-2-carboxaldehyde in ethanol under reflux.
  • Step 2 : Use piperidine (0.05 mL per 0.01 mol substrate) to catalyze Knoevenagel condensation.
  • Step 3 : Purify via recrystallization from ethanol or DMSO.

Q. How can structural characterization of this compound be performed to confirm its regiochemistry and substituent orientation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. demonstrates the use of SC-XRD (R factor = 0.049) to resolve complex heterocyclic systems, such as pyrazolo[4,3-c][1,2]benzothiazin derivatives. For this compound:

  • Crystallization : Use slow evaporation in a solvent mixture (e.g., DCM/methanol).
  • Data Collection : Resolve at 173 K to minimize thermal motion artifacts.
  • Validation : Compare experimental bond lengths (mean C–C = 0.006 Å) with computational models (e.g., DFT) .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

Thiazole derivatives are known for antimicrobial and anticancer properties (). Initial screens should include:

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Dose Range : 1–100 µM, with positive controls (e.g., doxorubicin for anticancer) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thiazolo[4,5-d]pyridazinone core, and what factors contribute to low yields?

Low yields often arise from steric hindrance at the thiazole-piperidine junction or competing side reactions. highlights controlled synthesis strategies using catalysts like ammonium persulfate (APS) for similar heterocycles. Recommendations:

  • Catalyst Optimization : Test APS (0.1–1.0 mol%) in aqueous or ethanol systems.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) to minimize decomposition.
  • Purification : Use column chromatography (silica gel, 5% MeOH/DCM) to isolate intermediates .

Q. How should researchers address contradictory data in biological activity studies (e.g., high in vitro potency but poor in vivo efficacy)?

Contradictions may stem from pharmacokinetic limitations. and suggest:

  • Solubility Testing : Measure logP (e.g., shake-flask method) to assess hydrophobicity. Adjust with co-solvents (e.g., PEG-400).
  • Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid clearance.
  • Structural Modifications : Introduce polar groups (e.g., sulfone moieties) on the pyridazine ring to improve bioavailability .

Q. What computational methods are suitable for studying the mechanism of action of this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can predict target binding. For example:

  • Target Selection : Prioritize enzymes like thymidylate synthase (linked to thiazole activity in ).
  • Docking Parameters : Use a grid box covering the active site (20 ų) and Lamarckian genetic algorithm.
  • Validation : Compare docking scores (∆G) with experimental IC₅₀ values to refine models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.